5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Description
5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted at positions 3 and 3. The 3-position is occupied by a 2-methylphenyl group, while the 5-position features a (3,4-dimethylphenyl)amino moiety. Thiazolidinediones are a well-studied class of heterocyclic compounds with diverse biological activities, including antidiabetic, antimicrobial, antioxidant, and antiviral properties .
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-8-9-14(10-13(11)3)19-16-17(21)20(18(22)23-16)15-7-5-4-6-12(15)2/h4-10,16,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBGBUQEXHEFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 3,4-dimethylaniline with 2-methylbenzaldehyde in the presence of a thiazolidine-2,4-dione precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid, halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that thiazolidine-2,4-dione derivatives exhibit promising anticancer activities. Specifically, compounds similar to 5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione have been evaluated for their effects on various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been shown to affect the cell cycle and promote cell death in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Case Studies : In a study assessing a series of thiazolidine derivatives, compounds that included similar structural features were found to significantly reduce tumor growth in vitro. The use of the MTT assay revealed a dose-dependent response in these cancer cell lines .
Anti-inflammatory Effects
Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. The presence of the thiazolidine ring contributes to the modulation of inflammatory pathways.
- Research Findings : A study indicated that compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines and reduced inflammation markers in experimental models . This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant potential of this compound has been explored as well. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
- Experimental Evidence : Research has shown that thiazolidine derivatives can scavenge free radicals effectively. This property could be beneficial in developing therapeutic agents for conditions associated with oxidative stress .
Other Therapeutic Applications
Beyond cancer treatment and anti-inflammatory effects, thiazolidine derivatives have been studied for various other therapeutic applications:
- Antimicrobial Activity : Some studies suggest that compounds with thiazolidine structures exhibit antimicrobial properties against a range of pathogens.
- Diabetes Management : Thiazolidinediones (a class of drugs related to thiazolidine) are known for their insulin-sensitizing effects, indicating potential applications in diabetes management.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and pharmacological profiles of thiazolidinediones are heavily influenced by substituent variations. Below is a detailed comparison of 5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione with structurally related TZD derivatives.
Structural Analogs and Substituent Effects
Key Observations:
- Anti-tubercular Activity: Compound 94 (3-(2-amino-5-nitrophenyl)-5-(4-methoxybenzylidene)-TZD) demonstrated potent activity against Mycobacterium tuberculosis, attributed to electron-withdrawing nitro and methoxy groups enhancing target binding .
- Antidiabetic Activity: Avupati et al.’s derivatives (e.g., ad21/ad22) with benzylidene and oxopropenyl substituents showed efficacy comparable to rosiglitazone, a PPAR-γ agonist . The target compound’s amino substituent at position 5 may alter PPAR-γ binding affinity compared to benzylidene-based analogs.
- Antioxidant Activity: Coumarin-linked TZDs (e.g., 5a–r) exhibited radical scavenging activity via phenolic hydroxyl groups .
- Antiviral Activity : CID 3087795, a thienylmethylene-substituted TZD, inhibited HIV-1 reverse transcriptase through hydrophobic interactions and hydrogen bonding . The target compound’s methylphenyl groups might similarly enhance binding to viral enzymes, though this requires validation.
Pharmacological Implications of Substituents
- Amino vs.
- Methyl vs. Electron-Withdrawing Groups : The 3,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity, which could enhance blood-brain barrier penetration or microbial membrane disruption relative to nitro/methoxy-substituted analogs .
- Heterocyclic vs. Aromatic Substituents : Thienylmethylene (CID 3087795) and furylmethylene () substituents introduce heterocyclic diversity, influencing electronic properties and target selectivity .
Biological Activity
5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidin-2,4-dione (TZD) family. This class of compounds has garnered significant interest due to their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. The structural versatility of TZDs allows for various substitutions that can enhance or modify their biological effects.
Chemical Structure and Properties
The compound's structure consists of a thiazolidine ring with two carbonyl groups at positions 2 and 4, and an amino group at position 3. The presence of dimethyl and methyl groups on the phenyl rings influences its pharmacological profile.
Antidiabetic Effects
TZDs are primarily known for their role as insulin sensitizers. They activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity in adipose tissue and muscle. Research indicates that derivatives of TZD can significantly lower blood glucose levels by improving insulin action and reducing insulin resistance .
Table 1: Antidiabetic Activity of TZD Derivatives
| Compound Name | PPAR-γ Activation | Effect on Blood Glucose | Reference |
|---|---|---|---|
| TZD Derivative A | High | Significant reduction | |
| TZD Derivative B | Moderate | Moderate reduction | |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
Studies have shown that thiazolidinones exhibit antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways. Compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiazolidinone Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | |
| Compound B | Escherichia coli | 16 µg/mL | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of TZDs has been a subject of extensive research. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various signaling pathways. For instance, compounds within this class have been shown to inhibit cell proliferation in several cancer cell lines such as breast cancer and leukemia .
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several TZD derivatives on human cancer cell lines. The results indicated that certain modifications at the phenyl rings significantly enhanced the anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- PPAR-γ Activation : Enhances insulin sensitivity.
- Inhibition of Enzymatic Activity : Interferes with metabolic enzymes critical for pathogen survival.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells through modulation of Bcl-2 family proteins.
Q & A
Q. How can researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : Standardize assay protocols (e.g., fixed cell lines, passage numbers) and validate with reference compounds (e.g., rosiglitazone for PPAR-γ). Meta-analyses of IC₅₀ data (e.g., Web of Science datasets) adjust for variables like solvent (DMSO concentration ≤0.1%) and assay duration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
